Diisooctyl p-octylphenyl phosphite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisooctyl p-octylphenyl phosphite is an organophosphorus compound with the molecular formula C22H39O3P and a molecular weight of 382.52 g/mol . It is commonly used as a stabilizer in polymers to prevent degradation during processing and long-term applications . This compound is known for its antioxidant properties, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diisooctyl p-octylphenyl phosphite typically involves an esterification reaction followed by phosphorylation. The process begins with the reaction of phenol and isooctanol in the presence of a catalyst at temperatures between 120-140°C . The water generated during the reaction is continuously removed to promote the esterification. Once the esterification is complete, the temperature is lowered to 80-90°C , and phosphorous acid is added to undergo phosphorylation, producing this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The raw materials, including high-purity phenol, isooctanol, and phosphorous acid, are carefully controlled to ensure product quality. The reaction conditions are optimized to maximize yield and minimize impurities. Post-treatment steps include cooling, washing with sodium carbonate solution, phase separation, drying with a desiccant, and distillation to collect the target product .
Analyse Chemischer Reaktionen
Types of Reactions
Diisooctyl p-octylphenyl phosphite undergoes various chemical reactions, including:
Oxidation: It acts as a secondary antioxidant by decomposing hydroperoxides.
Substitution: It can participate in substitution reactions where the phenyl group is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Typically involves hydroperoxides as reactants.
Substitution: Requires specific catalysts and conditions depending on the desired substitution.
Major Products Formed
Oxidation: Produces phenolic compounds and other byproducts.
Substitution: Yields substituted phosphite esters.
Wissenschaftliche Forschungsanwendungen
Diisooctyl p-octylphenyl phosphite has a wide range of applications in scientific research:
Wirkmechanismus
The primary mechanism by which diisooctyl p-octylphenyl phosphite exerts its effects is through its antioxidant properties. It functions by decomposing hydroperoxides, thereby preventing the oxidative degradation of polymers . The compound’s structure allows it to interact with free radicals and hydroperoxides, breaking the oxidative chain reactions that lead to polymer degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Diisooctyl p-octylphenyl phosphite is unique due to its specific combination of phenyl and isooctyl groups, which provide a balance of stability and reactivity. This makes it particularly effective as a stabilizer in polymers compared to other phosphite esters .
Eigenschaften
CAS-Nummer |
68133-13-1 |
---|---|
Molekularformel |
C30H55O3P |
Molekulargewicht |
494.7 g/mol |
IUPAC-Name |
1-[bis(6-methylheptoxy)phosphoryl]-4-octylbenzene |
InChI |
InChI=1S/C30H55O3P/c1-6-7-8-9-10-15-20-29-21-23-30(24-22-29)34(31,32-25-16-11-13-18-27(2)3)33-26-17-12-14-19-28(4)5/h21-24,27-28H,6-20,25-26H2,1-5H3 |
InChI-Schlüssel |
HPLQLQQLRLADHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1=CC=C(C=C1)P(=O)(OCCCCCC(C)C)OCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.